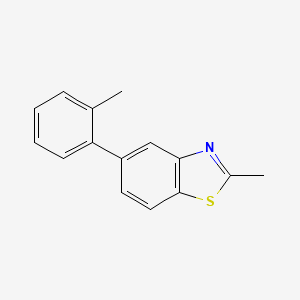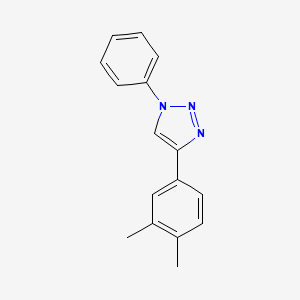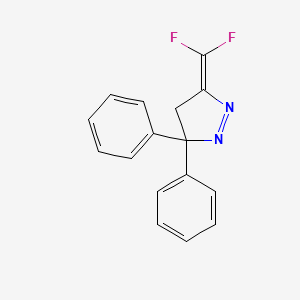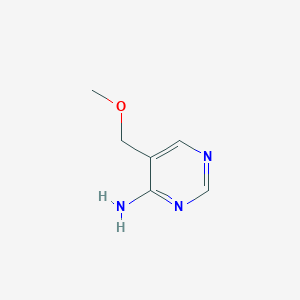
2-Methyl-5-o-tolylbenzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-o-tolylbenzothiazole is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, material science, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-o-tolylbenzothiazole typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method is the reaction of 2-aminobenzenethiol with o-tolualdehyde under acidic conditions to form the desired benzothiazole derivative . The reaction is usually carried out in the presence of a catalyst such as iodine or samarium triflate, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. One-pot synthesis methods using commercially available reagents and avoiding toxic solvents are preferred. For example, the use of diethylsilane and carbon dioxide in the presence of a base like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been reported for the efficient synthesis of benzothiazoles .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-o-tolylbenzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted benzothiazoles depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Methyl-5-o-tolylbenzothiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-o-tolylbenzothiazole involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, providing therapeutic effects for neurodegenerative disorders such as Parkinson’s disease . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparación Con Compuestos Similares
2-Methyl-5-o-tolylbenzothiazole can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its use in the synthesis of various pharmaceuticals and agrochemicals.
2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
2-Phenylbenzothiazole: Investigated for its anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives .
Propiedades
Fórmula molecular |
C15H13NS |
|---|---|
Peso molecular |
239.3 g/mol |
Nombre IUPAC |
2-methyl-5-(2-methylphenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C15H13NS/c1-10-5-3-4-6-13(10)12-7-8-15-14(9-12)16-11(2)17-15/h3-9H,1-2H3 |
Clave InChI |
SZBZODBKQKPKPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC3=C(C=C2)SC(=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14136279.png)


![9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole](/img/structure/B14136292.png)

![2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B14136300.png)
